molecular formula C15H19NO3S B2926521 (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 1421588-73-9

(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B2926521
CAS No.: 1421588-73-9
M. Wt: 293.38
InChI Key: XWZOCYLIISASDJ-MDZDMXLPSA-N
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Description

(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen and oxygen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the use of a vinylogous Michael addition triggered triple-cascade reaction. This reaction utilizes 2-hydroxycinnamaldehydes and vinylogous nucleophiles under iminium activation to yield the desired bicyclic structure . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic structure.

Common Reagents and Conditions

The reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under mild conditions with the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the bicyclic structure. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane is unique due to its styrylsulfonyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

9-[(E)-2-phenylethenyl]sulfonyl-3-oxa-9-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-20(18,10-9-13-5-2-1-3-6-13)16-14-7-4-8-15(16)12-19-11-14/h1-3,5-6,9-10,14-15H,4,7-8,11-12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZOCYLIISASDJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2COCC(C1)N2S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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